1,2,3,4-Tetrahydroquinolin-6-ol

LXR agonist nuclear receptor cholesterol metabolism

1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0) is the mandatory 6-hydroxy-substituted scaffold for ERβ-selective ligands (>10-fold selectivity), LXRα agonists (EC₅₀ 30 nM), and antioxidant antitumor agents. The 6-OH group is the pharmacophore—the 5,6,7,8-regioisomer creates MAO-A off-target noise (IC₅₀ 14,000 nM) and the unsubstituted analogue is completely inactive. Procure this definitive regioisomer to ensure valid biological data and efficient synthesis. ≥97% purity by NMR/HPLC. Bulk quantities and custom synthesis available.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 3373-00-0
Cat. No. B134114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-6-ol
CAS3373-00-0
Synonyms1,2,3,4-Tetrahydro-6-quinolinol;  6-Hydroxy-1,2,3,4-tetrahydroquinoline; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)NC1
InChIInChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2
InChIKeyCTJSPUFGQNVJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0): Structural Baseline and Core Properties for Research Procurement


1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0), also known as 6-hydroxy-1,2,3,4-tetrahydroquinoline, is a bicyclic heterocyclic organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It features a saturated 1,2,3,4-tetrahydroquinoline core with a phenolic hydroxyl substituent at the 6-position. This hydroxyl group is critical for hydrogen bonding and serves as a primary site for derivatization. The compound is commercially available from major suppliers with a standard purity specification of ≥95%. As a core scaffold in medicinal chemistry, it is a key intermediate for synthesizing a wide array of bioactive molecules, including selective estrogen receptor modulators (SERMs), LXR agonists, and antioxidant agents. [1]

Procurement Risk for 1,2,3,4-Tetrahydroquinolin-6-ol (3373-00-0): Why Regioisomers and Unsubstituted Analogs Cannot Be Interchanged


1,2,3,4-Tetrahydroquinolin-6-ol cannot be generically substituted with its closest regioisomer, 5,6,7,8-tetrahydroquinolin-6-ol (CAS 75414-08-3), or the unsubstituted parent compound 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) due to profound differences in reactivity, stability, and biological target engagement. The 6-hydroxy substitution pattern dictates both electronic distribution and hydrogen-bonding capabilities, which are critical for selective enzyme/receptor interactions (e.g., ERβ, LXR) and synthetic utility. [1] While the unsubstituted 1,2,3,4-tetrahydroquinoline lacks the phenolic hydroxyl entirely, rendering it inactive in assays requiring hydrogen-bond donation, the 5,6,7,8-regioisomer exhibits altered spatial orientation and distinct metabolic profiles, as shown in MAO-A inhibition studies (IC₅₀ = 14,000 nM for 5,6,7,8-analog). [2] These structural distinctions directly affect procurement decisions: using the incorrect analog leads to divergent synthetic yields, invalid biological data, and wasted resources. The quantitative evidence below establishes exactly where the 1,2,3,4-tetrahydroquinolin-6-ol scaffold delivers verifiable, differentiated performance relative to these alternatives.

Quantitative Differentiation Guide for 1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0) Against Key Comparators


Superior Scaffold Potency for LXRα Agonism Versus Unsubstituted Tetrahydroquinoline

A sulfonamide derivative of 1,2,3,4-tetrahydroquinolin-6-ol (Compound CHEMBL381478) exhibited potent LXRα agonism with an EC₅₀ of 30 nM in HEK293 cells transiently transfected with human LXRα. [1] In contrast, the unsubstituted parent scaffold, 1,2,3,4-tetrahydroquinoline, lacks the 6-hydroxy group required for key hydrogen-bonding interactions with the receptor's ligand-binding domain, resulting in no detectable activity (EC₅₀ > 10,000 nM) in comparable LXRα transactivation assays. [2]

LXR agonist nuclear receptor cholesterol metabolism

ERβ-Selective Ligand Scaffold Superiority Over Equol and Genistein Baseline

3-Aryl-1,2,3,4-tetrahydroquinolin-6-ol derivatives (aza-equol analogs) were synthesized and evaluated for ERα/ERβ binding. [1] While the natural product equol exhibits modest ERβ selectivity (8- to 90-fold over ERα), optimized 1,2-disubstituted tetrahydroquinolin-6-ol derivatives achieved high-affinity binding with pronounced ERβ selectivity in competitive binding assays. [1] Specifically, compounds lacking a basic side chain on the tetrahydroquinoline nitrogen exhibited full agonism in MCF-7 cell proliferation assays (ER-mediated), whereas those with a basic side chain functioned as pure antagonists, demonstrating a functional toggle unique to this scaffold. [2]

SERM estrogen receptor beta aza-analog

Antioxidant Potency of 6-Hydroxy-Substituted Tetrahydroquinolines: Quantitative Comparison with Unsubstituted Parent Scaffold

In a systematic evaluation of thirteen tetrahydroquinoline derivatives, 6-hydroxy-substituted analogs demonstrated significant free radical scavenging activity, with the most potent derivative (SF8) exhibiting an IC₅₀ of 29.19 ± 0.25 µg/mL in the DPPH assay. [1] In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) showed no detectable antioxidant effect in comparable DPPH radical scavenging experiments (IC₅₀ > 200 µg/mL), confirming that the 6-hydroxy group is essential for radical quenching via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. [2] More recent studies on novel tetrahydroquinoline derivatives further confirm that 6-hydroxy-containing THQs achieve EC₅₀ values below 10 µg/mL in the ABTS assay, significantly outperforming the ascorbic acid control (EC₅₀ = 35 µg/mL). [3]

antioxidant DPPH assay ABTS assay

Regioisomer-Specific MAO-A Inhibitory Activity: 1,2,3,4- vs 5,6,7,8-Tetrahydroquinolin-6-ol

A direct comparison of regioisomers reveals that 5,6,7,8-tetrahydroquinolin-6-ol derivatives exhibit measurable MAO-A inhibition with an IC₅₀ of 14,000 nM (14 µM). [1] However, the 1,2,3,4-tetrahydroquinolin-6-ol scaffold, with its distinct nitrogen positioning relative to the aromatic ring, is devoid of this off-target MAO-A activity, making it a cleaner starting point for programs targeting nuclear receptors (e.g., LXR, ERβ) where MAO-A inhibition would constitute an undesirable confounding variable. [2]

MAO-A inhibition neuropharmacology regioisomer

Antiproliferative Activity Against Hep-2C Cells: 6-Hydroxy-THQ Derivatives vs Cisplatin

6-Hydroxy-substituted tetrahydroquinoline derivative SF8 demonstrated significant antiproliferative activity against Hep-2C cells with an IC₅₀ of 11.9 ± 1.04 µM at 72 hours, surpassing the performance of the standard chemotherapeutic agent cisplatin (IC₅₀ = 14.6 ± 1.01 µM) in the same MTT assay. [1] This activity is attributed to the scaffold's capacity to induce apoptosis via oxidative stress mechanisms, a property enabled by the 6-hydroxy group. Unsubstituted tetrahydroquinoline analogs did not exhibit comparable cytotoxicity in the same panel, underscoring the critical role of the 6-hydroxy substituent. [1]

anticancer Hep-2C MTT assay

Synthetic Yield Advantage and Purity Benchmark for Procurement

1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0) is commercially available from major suppliers with a guaranteed purity specification of 95% (HPLC/GC). This high purity reduces the need for in-house purification prior to use as a synthetic building block. In contrast, the regioisomer 5,6,7,8-tetrahydroquinolin-6-ol (CAS 75414-08-3) is less commonly available from primary vendors and often requires custom synthesis or sourcing from smaller, less reliable suppliers, introducing batch-to-batch variability and procurement delays. Furthermore, the 6-hydroxy group enables efficient derivatization via O-alkylation, sulfonylation, or carbamoylation with typical yields exceeding 80% under standard conditions, whereas the unsubstituted parent scaffold requires less favorable N-alkylation or electrophilic aromatic substitution pathways with lower regioselectivity and yields (typically 40–60%). [1]

chemical synthesis building block purity

Validated Application Scenarios for 1,2,3,4-Tetrahydroquinolin-6-ol (3373-00-0) Based on Quantitative Evidence


Development of Potent, Selective LXRα Agonists for Metabolic Disorder Research

Derivatives of 1,2,3,4-tetrahydroquinolin-6-ol, such as the 1-(phenylsulfonyl)-substituted analog, achieve EC₅₀ values as low as 30 nM against human LXRα in cellular assays. [1] This potency is entirely absent in the unsubstituted parent scaffold, confirming the 6-hydroxy group's essential role. Researchers targeting LXR-mediated pathways in cholesterol metabolism and inflammation should procure this specific scaffold to ensure assay signal and ligand efficiency.

ERβ-Selective Ligand Optimization with Functional Agonist/Antagonist Toggle

The 3-aryl-1,2,3,4-tetrahydroquinolin-6-ol scaffold serves as an aza-analog of equol, enabling ERβ-selective binding (>10-fold selectivity over ERα). [2] Critically, the presence or absence of a basic side chain on the nitrogen allows researchers to toggle between pure ERβ agonism and antagonism in MCF-7 cell assays. [3] This unique functional versatility is not available with natural SERMs like equol or genistein, making this compound the scaffold of choice for ERβ target validation and lead optimization programs.

Antioxidant and Anticancer Lead Discovery Leveraging Privileged 6-Hydroxy Scaffold

6-Hydroxy-substituted tetrahydroquinoline derivatives exhibit potent DPPH radical scavenging (IC₅₀ = 29.19 µg/mL) and antiproliferative activity against Hep-2C cells (IC₅₀ = 11.9 µM, surpassing cisplatin). [4] Unsubstituted tetrahydroquinoline is devoid of antioxidant activity, underscoring that the 6-hydroxy group is mandatory for these biological effects. Procurement of 1,2,3,4-tetrahydroquinolin-6-ol ensures that subsequent derivatization efforts retain the core pharmacophore required for antioxidant and anticancer screening hits.

Clean Pharmacological Profiling for Nuclear Receptor Programs via Regioisomer Selection

For programs focused on nuclear receptors (LXR, ERβ) or other CNS-excluded targets, the 1,2,3,4-tetrahydroquinolin-6-ol scaffold offers a cleaner background profile compared to the 5,6,7,8-regioisomer. The latter exhibits measurable MAO-A inhibition (IC₅₀ = 14,000 nM), a potential confounding off-target activity in neuropharmacology or metabolic assays. [5] Selecting the 1,2,3,4-regioisomer (CAS 3373-00-0) minimizes the risk of false positives and simplifies downstream target deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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